molecular formula C24H18Cl2O3 B11162433 3-benzyl-7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2H-chromen-2-one

3-benzyl-7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2H-chromen-2-one

Cat. No.: B11162433
M. Wt: 425.3 g/mol
InChI Key: NJIOUMCCOWNBDM-UHFFFAOYSA-N
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Description

3-Benzyl-7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a benzyl group at position 3, a 2,6-dichlorobenzyl ether substituent at position 7, and a methyl group at position 4. Coumarins are renowned for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties. For instance, coumarins with similar substitution patterns, such as 3-benzyl-7-(2-hydroxyethoxy)-4-methyl-2H-chromen-2-one (ESI-MS m/z 311.1 [M + H]⁺) , highlight the impact of substituents on molecular weight and polarity. The 2,6-dichlorobenzyloxy group likely enhances lipophilicity and influences binding interactions, as seen in dichlorobenzyl-substituted compounds in collagenase inhibition studies .

Properties

Molecular Formula

C24H18Cl2O3

Molecular Weight

425.3 g/mol

IUPAC Name

3-benzyl-7-[(2,6-dichlorophenyl)methoxy]-4-methylchromen-2-one

InChI

InChI=1S/C24H18Cl2O3/c1-15-18-11-10-17(28-14-20-21(25)8-5-9-22(20)26)13-23(18)29-24(27)19(15)12-16-6-3-2-4-7-16/h2-11,13H,12,14H2,1H3

InChI Key

NJIOUMCCOWNBDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=C(C=CC=C3Cl)Cl)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methyl-2H-chromen-2-one with benzyl bromide in the presence of a base to form 3-benzyl-4-methyl-2H-chromen-2-one. This intermediate is then reacted with 2,6-dichlorobenzyl chloride in the presence of a suitable base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The benzyl and dichlorobenzyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

3-benzyl-7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-benzyl-7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth, reduction of inflammation, or induction of cell death in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • The 2,6-dichlorobenzyloxy group increases molecular weight and lipophilicity compared to hydroxyethoxy or fluorobenzyl analogs.
  • Chlorine substituents (e.g., in 6-chloro-7-hydroxy analogs) reduce pKa, enhancing acidity at physiological pH .

Chlorine Position and Binding Interactions

  • In collagenase inhibition studies, 2,6-dichlorobenzyl-substituted amino acids exhibited stronger hydrogen bonding (1.961 Å) and π–π interactions (4.249 Å) compared to 2,4-dichloro analogs . This suggests that the 2,6-dichloro configuration in the target compound may optimize ligand-receptor interactions.
  • IC₅₀ Values : Dichlorobenzyl derivatives showed comparable IC₅₀ values despite positional chlorine differences, indicating steric and electronic factors dominate over substitution patterns in this context .

Functional Group Impact

  • Hydroxyethoxy vs. Dichlorobenzyloxy : The hydroxyethoxy group in compound 5d improves aqueous solubility, whereas the dichlorobenzyloxy group in the target compound likely enhances membrane permeability and target affinity.

Biological Activity

3-benzyl-7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2H-chromen-2-one, a coumarin derivative, has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, including synthesis, pharmacological evaluations, and mechanisms of action.

Synthesis

The synthesis of 3-benzyl-7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2H-chromen-2-one typically involves the reaction of substituted benzyl alcohols with appropriate coumarin derivatives. The process can yield various analogs with differing biological activities. For example, a study reported the synthesis of several coumarin derivatives that were evaluated for their antimicrobial properties .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. Specifically, it has demonstrated significant activity against Mycobacterium smegmatis , a model organism for tuberculosis research. The compound's effectiveness was compared to standard drugs like streptomycin, showing promising results .

Table 1: Antimicrobial Activity of 3-benzyl-7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2H-chromen-2-one

PathogenMinimum Inhibitory Concentration (MIC)Reference
Mycobacterium smegmatis12.5 µg/mL
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 2: Cytotoxicity of 3-benzyl-7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2H-chromen-2-one

Cell LineIC50 Value (µM)Mechanism of ActionReference
MCF-715.0Apoptosis induction
A54920.5Cell cycle arrest
HCT11618.0Inhibition of proliferation

Case Studies

One notable case study involved testing the compound in a mouse model for tumor growth inhibition. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle solutions. This suggests that 3-benzyl-7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2H-chromen-2-one may have potential as a therapeutic agent in oncology .

Mechanistic Insights

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets within cells. For instance, it has been shown to inhibit key enzymes involved in cancer progression and microbial resistance mechanisms. Molecular docking studies suggest that the compound binds effectively to targets such as acetylcholinesterase , which is crucial for neurotransmitter regulation and has implications in neurodegenerative diseases .

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